molecular formula C4H7FO3S B2784403 Oxolane-3-sulfonyl fluoride CAS No. 2137735-38-5

Oxolane-3-sulfonyl fluoride

Cat. No.: B2784403
CAS No.: 2137735-38-5
M. Wt: 154.16
InChI Key: NOSSPPUHNSTBPA-UHFFFAOYSA-N
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Description

Oxolane-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137735-38-5 . Its IUPAC name is tetrahydrofuran-3-sulfonyl fluoride . The molecular weight of this compound is 154.16 .


Synthesis Analysis

Recent advances in the synthesis of sulfonyl fluorides have been made through photochemical and electrochemical strategies . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 .


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, have unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science . They can efficiently fluorinate diverse classes of alcohols .

Scientific Research Applications

Synthesis Applications

Sulfonyl fluorides, including compounds structurally related to Oxolane-3-sulfonyl fluoride, have been highlighted for their utility in the synthesis of heteroaryl sulfonamides and as monomers in parallel chemistry efforts due to their stability and reactivity (Wright & Hallstrom, 2006). Furthermore, they serve as valuable synthetic motifs for applications in click chemistry, with novel methods developed for their efficient synthesis using electrochemical approaches (Laudadio et al., 2019).

Environmental Chemistry

Perfluorooctanesulfonate (PFOS), derived from perfluorooctanesulfonyl fluoride, showcases the persistent nature of sulfonyl fluoride derivatives in the environment. It has a long elimination half-life in both animals and humans and is detectable globally, raising concerns about its environmental and health impacts (Butenhoff, Olsen, & Pfahles-Hutchens, 2006). Techniques for the degradation and transformation of PFOS and related compounds, such as mechanochemical methods, highlight the challenges and advancements in addressing the environmental persistence of sulfonyl fluoride derivatives (Zhang et al., 2013).

Novel Applications

Research has also explored the use of sulfonyl fluorides in the development of functional fluoropolymers for applications such as fuel cell membranes, demonstrating the versatility of sulfonyl fluoride chemistry in creating materials with specific functional properties (Souzy & Améduri, 2005).

Mechanism of Action

Target of Action

Oxolane-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of sulfonyl fluorides are typically proteins or other biomolecules in the body .

Mode of Action

Sulfonyl fluorides, including this compound, act as electrophilic warheads, meaning they have a tendency to donate electrons and react with nucleophilic (electron-rich) sites on their targets . This reactivity, combined with their stability, makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides in general are known to engage in sulfur(vi)-fluoride exchange (sufex) processes . These processes involve the exchange of sulfur-fluorine bonds with incoming nucleophiles, leading to the formation of stable sulfur-oxygen and sulfur-nitrogen linked products .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may have good stability and bioavailability .

Result of Action

Sulfonyl fluorides are known to irreversibly cross-link interacting biomolecules, converting transient and reversible protein-biomolecule interactions into stable binding complexes . This can have various effects depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of sulfonyl fluorides . Additionally, the presence of other reactive species in the environment could potentially interfere with the action of this compound.

Future Directions

Sulfonyl fluorides, including Oxolane-3-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These advances suggest that the use of sulfonyl fluorides will continue to grow in the future.

Biochemical Analysis

Biochemical Properties

Oxolane-3-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists .

Molecular Mechanism

Sulfonyl fluorides are known to form planar oxetane carbocations simply on warming . This disconnection, comparable to a typical amidation, allows the application of vast existing amine libraries .

Temporal Effects in Laboratory Settings

Sulfonyl fluorides are known for their unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science .

Dosage Effects in Animal Models

Fluoride has a dose-dependent effect on osteoblast proliferation, with low doses of fluoride promoting osteoblast proliferation and high doses inhibiting osteoblast proliferation and promoting apoptosis .

Metabolic Pathways

Fluoride is known to bind with enzymes catalyzing energy metabolism and resultant inhibition of glycolysis is observed throughout animal models in fluoride toxicity .

Transport and Distribution

Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Protein subcellular localization refers to the spatial distribution of different proteins inside a cell. To understand various cellular processes, it is crucial to comprehend the functions of proteins, which are in turn highly correlated to their native locations inside the cell .

Properties

IUPAC Name

oxolane-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSSPPUHNSTBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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